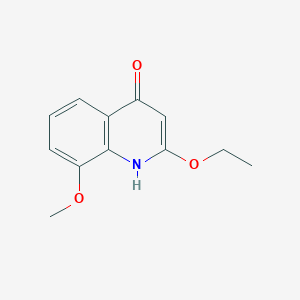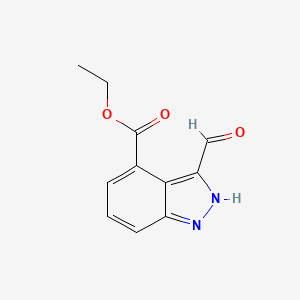
6-Ethyl-3-(hydroxymethyl)-2-methylquinolin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Ethyl-3-(hydroxymethyl)-2-methylquinolin-4-ol is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-3-(hydroxymethyl)-2-methylquinolin-4-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 2-methylquinoline, the introduction of ethyl and hydroxymethyl groups can be achieved through alkylation and hydroxymethylation reactions, respectively. The reaction conditions typically involve the use of strong bases and solvents like tetrahydrofuran (THF) under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
6-Ethyl-3-(hydroxymethyl)-2-methylquinolin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophiles like halides or amines can be used in the presence of suitable bases and solvents.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
科学的研究の応用
6-Ethyl-3-(hydroxymethyl)-2-methylquinolin-4-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-Ethyl-3-(hydroxymethyl)-2-methylquinolin-4-ol involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby disrupting their normal function. The exact pathways involved depend on the specific biological context and the target organism or enzyme.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Methylquinoline: Lacks the ethyl and hydroxymethyl substituents.
4-Hydroxyquinoline: Contains a hydroxyl group at the 4-position but lacks other substituents.
Uniqueness
6-Ethyl-3-(hydroxymethyl)-2-methylquinolin-4-ol is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the ethyl, hydroxymethyl, and methyl groups enhances its potential interactions with biological targets, making it a valuable compound for further research and development.
特性
分子式 |
C13H15NO2 |
|---|---|
分子量 |
217.26 g/mol |
IUPAC名 |
6-ethyl-3-(hydroxymethyl)-2-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C13H15NO2/c1-3-9-4-5-12-10(6-9)13(16)11(7-15)8(2)14-12/h4-6,15H,3,7H2,1-2H3,(H,14,16) |
InChIキー |
GMNJLZYMECPCTJ-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(C=C1)NC(=C(C2=O)CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


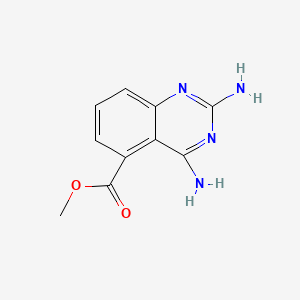

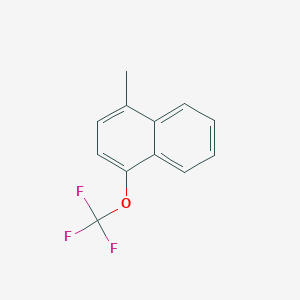
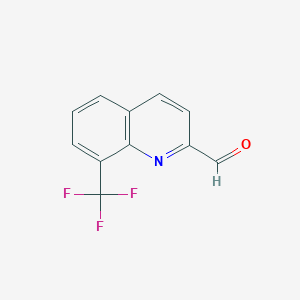
![2H-Cyclopenta[5,6]naphtho[2,1-D]thiazole](/img/structure/B11884729.png)


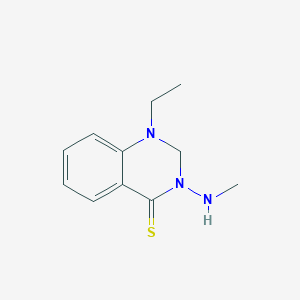

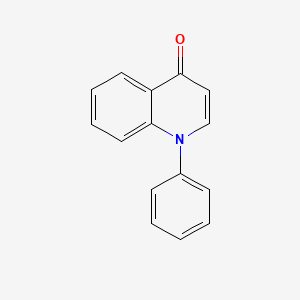
![N-[4-(Trimethylsilyl)phenyl]glycine](/img/structure/B11884763.png)
